![molecular formula C14H17FN2O B14365827 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- CAS No. 90183-18-9](/img/structure/B14365827.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-1-azabicyclo[222]oct-3-yl-2-fluoro- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a bicyclic structure with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated derivatives or substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studied for its potential effects on neurotransmitter systems and its role as a receptor agonist or antagonist.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-pyridinyl)benzamide
- 1-Azabicyclo[2.2.2]oct-3-yl 3-hydroxy-2,2-diphenylpropanoate
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
90183-18-9 |
|---|---|
Fórmula molecular |
C14H17FN2O |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-2-1-3-11(12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
Clave InChI |
YWYLKYFZOMUTBF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


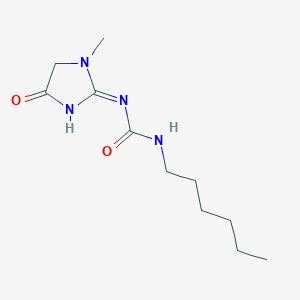
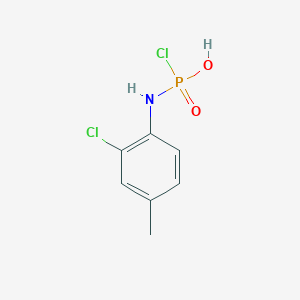
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


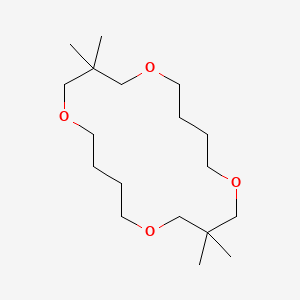
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
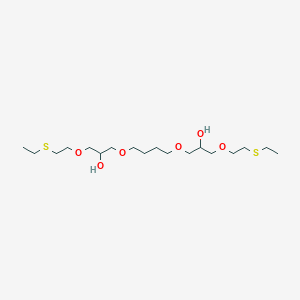
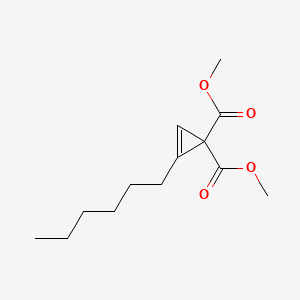
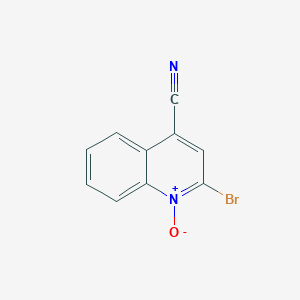
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
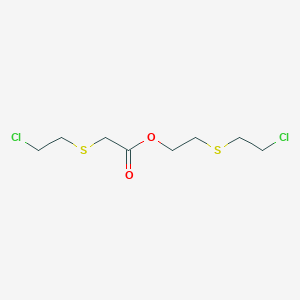
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
